molecular formula C22H27ClFN3O2 B2622318 Losmapimod hydrochloride CAS No. 1246654-84-1

Losmapimod hydrochloride

Katalognummer: B2622318
CAS-Nummer: 1246654-84-1
Molekulargewicht: 419.93
InChI-Schlüssel: ZSUHBVFLSGIBQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Losmapimod hydrochloride involves multiple steps, starting with the preparation of key intermediates. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reactions

Losmapimod (C₂₂H₂₆FN₃O₂) is synthesized via multi-step organic reactions, with critical intermediates and functional group transformations:

Reaction Step Reagents/Conditions Key Functional Groups Reference
AcylationAcid chloride, triethylamine (base), solventAmide bond formation
Cyclopropane couplingCyclopropylamine, carbodiimide coupling agentsCarboxamide linkage
FluorinationElectrophilic fluorinating agentsAromatic fluorine substitution
  • Acylation : The central pyridine-3-carboxamide moiety is formed via reaction of an acid chloride intermediate (e.g., 5-(cyclopropylcarbamoyl)-3-fluoro-2-methylbenzoic acid) with 2,2-dimethylpropylamine under basic conditions .

  • Carboxamide linkage : Cyclopropylamine reacts with activated carbonyl groups (e.g., using EDCI/HOBt) to form the stable carboxamide structure .

Stability and Degradation Reactions

Losmapimod’s stability under physiological and experimental conditions informs its pharmacokinetic profile:

  • Hydrolysis : The amide bonds in losmapimod are susceptible to hydrolysis under strongly acidic or basic conditions, forming carboxylic acid and amine byproducts .

  • Oxidative Stability : No significant oxidative degradation is reported under standard storage conditions .

  • pH Sensitivity : Structural integrity is maintained at physiological pH (7.4), but degradation accelerates in extremes (pH < 2 or > 10) .

Analytical Characterization of Reactivity

Advanced techniques validate losmapimod’s reactivity and purity:

Technique Application Key Findings Reference
LC-MS/MSQuantification of losmapimod in biological matricesLimit of detection: 0.1 ng/mL
NMR SpectroscopyStructural elucidation of intermediatesConfirmed aromatic fluorine position
X-ray CrystallographyCrystal structure analysisDefined SSP-GP2 binding interactions

Pharmacological Reactivity

Losmapimod’s mechanism involves binding to p38 MAPK’s ATP pocket, inhibiting phosphorylation (Kd = 8.2 nM) . Key biochemical interactions include:

  • Competitive inhibition : Blocks ATP binding via hydrogen bonding with Met109 and hydrophobic interactions with the gatekeeper residue Thr106 .

  • pH-dependent fusion inhibition : Disrupts viral entry by altering the SSP-GP2 interface in Lassa virus glycoprotein .

Solubility and Formulation Reactions

Losmapimod’s poor aqueous solubility (0.00393 mg/mL) necessitates formulation optimization :

  • Salt formation : Hydrochloride salt improves solubility (18.33 mg/mL in DMSO) .

  • Co-solvents : Ethanol (39 mg/mL) enhances bioavailability in preclinical models .

Wissenschaftliche Forschungsanwendungen

Facioscapulohumeral Muscular Dystrophy (FSHD)

Losmapimod is primarily being investigated as a treatment for facioscapulohumeral muscular dystrophy, a genetic disorder caused by the aberrant expression of the DUX4 gene. Clinical trials have demonstrated promising results:

  • Phase 2 Trials : The ReDUX4 trial showed that losmapimod could slow disease progression and improve functional outcomes in patients with FSHD. Although the primary endpoint related to DUX4 expression was not met, secondary endpoints indicated improvements in muscle strength and patient-reported outcomes .
  • Phase 3 Trials : Currently, losmapimod is undergoing evaluation in a Phase 3 trial (NCT05397470) involving 260 patients to further assess its efficacy and safety over a 48-week treatment period .

Chronic Obstructive Pulmonary Disease (COPD)

Losmapimod has also been explored for its potential benefits in treating chronic obstructive pulmonary disease. Its anti-inflammatory properties may help manage exacerbations associated with this condition, although further clinical studies are needed to solidify its efficacy in this area.

Lassa Fever

Recent studies have identified losmapimod as an inhibitor of the Lassa virus, which causes Lassa hemorrhagic fever. Research indicates that losmapimod effectively inhibits viral entry by down-regulating p38 MAPK pathways involved in the viral lifecycle. This application highlights the compound's potential as an antiviral agent, particularly against emerging infectious diseases .

Safety and Tolerability

Losmapimod has been evaluated in over 3,600 subjects across various clinical trials without significant safety concerns. The compound has demonstrated a favorable safety profile, with most adverse events being mild to moderate and not directly related to the drug .

Summary of Clinical Trials

Trial Name Indication Phase Participants Key Findings
REACHFSHDPhase 3260Slowed disease progression; improved muscle function
ReDUX4FSHDPhase 2b80Indicated improvements in functional outcomes despite primary endpoint not met
Open-label StudyFSHDPhase 214Well tolerated; showed trends toward stabilization or improvement

Biologische Aktivität

Losmapimod hydrochloride is a selective inhibitor of p38 mitogen-activated protein kinases (MAPKs), primarily p38α and p38β. This compound has garnered attention due to its potential therapeutic applications in various diseases, including facioscapulohumeral muscular dystrophy (FSHD) and viral infections such as Lassa fever. This article provides a comprehensive overview of the biological activity of losmapimod, supported by relevant research findings, case studies, and data tables.

Losmapimod functions by inhibiting the p38 MAPK pathway, which plays a crucial role in cellular responses to stress, inflammation, and apoptosis. By blocking this pathway, losmapimod can modulate various biological processes, including:

  • Inflammation: Inhibition of pro-inflammatory cytokine production.
  • Cell Survival: Regulation of apoptosis in cancer cells.
  • Viral Entry: Prevention of viral entry into host cells.

Biological Activity in Viral Infections

Losmapimod has been identified as an effective inhibitor of Lassa virus (LASV) entry. Research demonstrated that losmapimod interferes with the stable signal peptide-GP2 subunit interface of the LASV glycoprotein, thereby blocking pH-dependent viral fusion. In a study screening 102 compounds, losmapimod was highlighted for its unique ability to inhibit LASV without affecting other arenaviruses associated with hemorrhagic fever .

Application in Facioscapulohumeral Muscular Dystrophy (FSHD)

Losmapimod has been investigated for its potential benefits in treating FSHD, a genetic disorder characterized by progressive muscle weakness due to aberrant DUX4 expression. Several clinical trials have evaluated its efficacy:

Key Clinical Trials

  • Phase 1 Trial:
    • Objective: Assess safety and tolerability.
    • Outcome: Losmapimod was well tolerated with no serious adverse events reported .
  • ReDUX4 Trial:
    • Objective: Evaluate efficacy on DUX4-driven gene expression.
    • Outcome: Although the primary endpoint was not met, secondary endpoints showed significant improvements in muscle function and structural outcomes .
  • REACH Trial:
    • Objective: Confirm benefits in a larger cohort.
    • Outcome: Participants showed a slight improvement in reachable workspace (RWS), although not statistically significant compared to placebo .

Efficacy in Muscle Function

  • In the ReDUX4 trial, losmapimod demonstrated a trend towards stabilizing muscle function over 48 weeks. Patients on losmapimod showed less muscle fat infiltration compared to those on placebo .

Long-term Effects

  • A follow-up study indicated that patients who continued treatment for up to 96 weeks exhibited sustained benefits in muscle function and quality of life measures .

Data Summary

StudyObjectiveKey Findings
Phase 1 TrialSafety and tolerabilityWell tolerated; no serious adverse events reported
ReDUX4 TrialEfficacy on DUX4 expressionPrimary endpoint not met; improvements in muscle function observed
REACH TrialConfirm benefits in larger cohortSlight improvement in RWS; not statistically significant compared to placebo

Eigenschaften

IUPAC Name

6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2.ClH/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4;/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUHBVFLSGIBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.